molecular formula C9H19NS B13607072 3-(2-(Ethylthio)ethyl)piperidine

3-(2-(Ethylthio)ethyl)piperidine

Cat. No.: B13607072
M. Wt: 173.32 g/mol
InChI Key: IBJKXWKDVRKZNX-UHFFFAOYSA-N
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Description

3-(2-(Ethylthio)ethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Ethylthio)ethyl)piperidine typically involves the reaction of piperidine with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloroethyl ethyl sulfide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethylthio)ethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-(2-(Ethylthio)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-(Ethylthio)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Ethylthio)ethyl)piperidine is unique due to the presence of both the piperidine ring and the ethylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

3-(2-ethylsulfanylethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-2-11-7-5-9-4-3-6-10-8-9/h9-10H,2-8H2,1H3

InChI Key

IBJKXWKDVRKZNX-UHFFFAOYSA-N

Canonical SMILES

CCSCCC1CCCNC1

Origin of Product

United States

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